molecular formula C10H13BrClN B6344183 [(2-Bromophenyl)methyl](prop-2-en-1-yl)amine hydrochloride CAS No. 1240569-05-4

[(2-Bromophenyl)methyl](prop-2-en-1-yl)amine hydrochloride

Cat. No.: B6344183
CAS No.: 1240569-05-4
M. Wt: 262.57 g/mol
InChI Key: SHTHLIGJXHJRDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2-Bromophenyl)methyl](prop-2-en-1-yl)amine hydrochloride is a useful research compound. Its molecular formula is C10H13BrClN and its molecular weight is 262.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 260.99199 g/mol and the complexity rating of the compound is 136. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Domino Reactions : This compound demonstrates novel reactivity under palladium catalysis. It forms enamines and indoles through a series of reactions, including concerted Pd insertion, intramolecular carbopalladation, and terminative Buchwald-Hartwig coupling. These substrates can be obtained in a reliable two-step process from 2-bromoaryl bromides (Masters, Wallesch, & Bräse, 2011).

  • Synthesis of β-Lactams : It has been used to synthesize α-Methylidene- and α-Alkylidene-β-lactams from nonproteinogenic amino acids, showcasing its utility in the creation of new organic compounds (Buchholz & Hoffmann, 1991).

  • Synthesis of Terphenyls : Research has also demonstrated its use in synthesizing 4-Bromo-1,1′:4′,1″-terphenyl and 4-Methyl-1,1′:4′,1″-terphenyl through Stevens rearrangement, showing its application in complex organic syntheses (Chukhajian et al., 2020).

  • Synthesis of Indoles and Tryptamines : It has been used in the synthesis of α-substituted indole-3-acetamides, β-substituted tryptamines, α-substituted indole-3-acetic acids, and indole β-aminoketones, indicating its versatility in synthesizing a range of biologically active compounds (Sanchez & Parcell, 1990).

  • Synthesis of Morpholine Derivatives : Research has also been conducted on synthesizing 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride using this compound, further showcasing its utility in pharmaceutical and organic chemistry (Yuan, 2012).

  • Synthesis of Heterocyclic Compounds : It has been used in the synthesis of a variety of heterocyclic compounds, which are key in developing new materials and pharmaceuticals (Mahmoud, 2014).

  • Identification and Derivatization of Cathinones : The compound has been instrumental in the identification and derivatization of selected cathinones, highlighting its importance in forensic science (Nycz et al., 2016).

  • Synthesis of Benzimidazoles : This compound has been utilized in the synthesis of 1-substituted benzimidazoles, which are important in the development of new pharmaceuticals (Lygin & Meijere, 2009).

  • Synthesis of Aziridines : It's also been used in the synthesis of cis- and trans-1-alkyl-2-methoxycarbonyl-3-phenylaziridines, demonstrating its role in creating novel organic compounds (Eremeev & Semenikhina, 1980).

  • Synthesis of Quinolines and Their Derivatives : It has been used in synthesizing quinoline derivatives, indicating its application in the synthesis of complex organic structures (Kushnir et al., 2015).

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c1-2-7-12-8-9-5-3-4-6-10(9)11;/h2-6,12H,1,7-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTHLIGJXHJRDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=CC=C1Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.